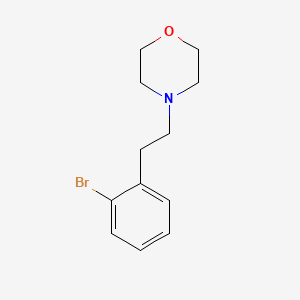

4-(2-Bromophenethyl)morpholine

描述

Structure

3D Structure

属性

IUPAC Name |

4-[2-(2-bromophenyl)ethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c13-12-4-2-1-3-11(12)5-6-14-7-9-15-10-8-14/h1-4H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEDFPYNVMHMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Broader Field of Morpholine Chemistry

Morpholine (B109124) and its derivatives are integral components of numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib. atamankimya.com The ring's utility stems from its synthetic accessibility and the versatility of its nitrogen atom, which allows for a wide variety of chemical modifications. nih.gov This enables chemists to systematically alter molecular structures to enhance potency and selectivity for specific biological targets, such as enzymes or receptors. nih.gov The broad spectrum of pharmacological activities associated with morpholine-containing compounds—including anticancer, anti-inflammatory, and antiviral properties—continues to drive research into new derivatives. researchgate.nete3s-conferences.org

Significance of Bromophenethyl Moieties in Organic Synthesis

The bromophenethyl portion of 4-(2-Bromophenethyl)morpholine is crucial to its function as a synthetic intermediate. The key features of this moiety are the phenyl ring, which provides a rigid scaffold common in many bioactive molecules, and the bromine atom attached to it. In organic synthesis, an aryl bromide is a highly versatile functional group.

The bromine atom serves as an excellent reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to:

Palladium-catalyzed cross-coupling reactions: Such as the Suzuki, Heck, and Sonogashira reactions, which allow for the attachment of diverse organic fragments to the phenyl ring.

Buchwald-Hartwig amination: A method to form new carbon-nitrogen bonds, introducing different amine or amide groups.

Nucleophilic aromatic substitution: In some cases, the bromine can be replaced by other nucleophiles.

This reactivity allows chemists to use this compound as a starting point to construct larger, more complex molecular architectures. The phenethyl linker provides a stable and conformationally relevant spacer between the foundational morpholine (B109124) ring and new functionalities introduced at the site of the bromine atom.

Overview of Current Research Trajectories and Potential Applications of the Compound

Direct Synthesis Approaches

Direct approaches aim to form the target molecule in a single key step from readily accessible precursors. These methods are often favored for their efficiency and straightforward execution.

One of the most direct methods for synthesizing this compound is the nucleophilic substitution reaction between morpholine and a suitable 2-bromophenethyl halide. In this SN2 reaction, the secondary amine of the morpholine ring acts as a nucleophile, attacking the electrophilic carbon of the phenethyl halide and displacing the halide leaving group.

Table 1: Representative Nucleophilic Substitution for a Bromophenethyl-Morpholine This table describes the synthesis of an isomeric compound and is presented as a representative example of the methodology.

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Product |

|---|

Reductive amination, also known as reductive alkylation, provides an alternative route to form the C-N bond. This method typically proceeds in a one-pot fashion by reacting an aldehyde or ketone with an amine in the presence of a reducing agent. researchgate.net For the synthesis of this compound, the key precursors are 2-bromophenylacetaldehyde and morpholine.

The reaction mechanism involves two main stages. First, the nucleophilic morpholine attacks the carbonyl carbon of 2-bromophenylacetaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a transient iminium ion. researchgate.net In the second stage, a reducing agent present in the reaction mixture reduces the iminium ion to the final tertiary amine product. researchgate.netchemrxiv.org A key advantage of this method is that it avoids the over-alkylation issues that can plague direct alkylation of amines. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the initial aldehyde. nih.govunl.edu

Table 2: General Protocol for Reductive Amination of an Aromatic Aldehyde with Morpholine

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Conditions | Product Type |

|---|

This approach involves the late-stage introduction of the bromine atom onto a pre-formed 4-phenethylmorpholine scaffold. The reaction is an electrophilic aromatic substitution, where a brominating agent is used to substitute a hydrogen atom on the phenyl ring. mdpi.com

The primary challenge in this route is achieving the desired regioselectivity. The morpholinoethyl substituent on the benzene (B151609) ring is an activating group and an ortho, para-director. Therefore, direct bromination with an electrophile like molecular bromine (Br₂) will tend to produce a mixture of this compound (ortho product) and 4-(4-bromophenethyl)morpholine (B1280873) (para product). mdpi.comresearchgate.net The para position is often sterically more accessible and electronically favored, potentially making the para isomer the major product. Achieving high selectivity for the ortho position can be difficult and may require specialized brominating agents or directing groups to overcome the inherent electronic preference. researchgate.net

Table 3: General Conditions for Electrophilic Aromatic Bromination

| Substrate | Brominating Agent | Catalyst/Solvent | Temperature | Potential Products |

|---|

Multi-Step and Convergent Synthetic Routes

Multi-step syntheses involve the sequential construction of the target molecule, often allowing for greater control over stereochemistry and substitution patterns.

A convergent strategy involves synthesizing the morpholine ring onto a pre-existing bromophenethyl framework. This approach typically begins with a precursor such as 2-(2-bromophenyl)ethylamine or 2-(2-bromophenyl)ethanol. General methods for morpholine synthesis can then be applied.

One common method is the reaction of an amino alcohol with a reagent that provides the remaining two carbons of the ring. For example, N-alkylation of 2-(2-bromophenyl)ethanolamine with a 2-haloethanol followed by intramolecular Williamson ether synthesis would yield the morpholine ring. A more modern and efficient approach involves the reaction of a 1,2-amino alcohol with ethylene (B1197577) sulfate (B86663) in the presence of a base like potassium tert-butoxide (tBuOK). chemrxiv.orgorganic-chemistry.org This two-step, redox-neutral protocol first involves the selective monoalkylation of the amine, followed by an intramolecular SN2 cyclization to form the morpholine ring. chemrxiv.org Another advanced method is the Palladium-catalyzed carboamination, which can form the ring by coupling a substituted ethanolamine (B43304) derivative with an aryl or alkenyl bromide. e3s-conferences.org

This synthetic plan is a convergent route where the final step is the introduction of the bromine atom. The initial steps involve the synthesis of the 4-phenethylmorpholine core. This can be achieved through methods such as the reductive amination of phenylacetaldehyde (B1677652) with morpholine or the nucleophilic substitution of morpholine onto a phenethyl halide. Once the 4-phenethylmorpholine precursor is obtained, the final step is the electrophilic bromination of the aromatic ring. As discussed in section 2.1.3, this step presents a significant challenge regarding the regioselective introduction of bromine at the 2-position of the phenyl ring, as it competes with substitution at the more electronically favored 4-position.

Catalytic Strategies in this compound Synthesis

Modern synthetic chemistry offers a range of catalytic strategies that can be applied to the N-alkylation of amines, enhancing efficiency, selectivity, and substrate scope. These methods can be adapted for the synthesis of this compound.

One advanced approach is the use of a copper-catalyzed metallaphotoredox platform for the coupling of N-nucleophiles with alkyl bromides. nih.gov This method utilizes visible light to induce the reaction at room temperature, which is a significant advantage over traditional thermal methods that may require harsh conditions. nih.gov The mechanism involves a halogen abstraction–radical capture (HARC) process, which can overcome the high activation barriers often associated with conventional SN2 or SN1 reactions. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also powerful tools for the formation of C-N bonds. researchgate.net While typically used for coupling amines with aryl halides, variations of this methodology can be applied to alkyl halides.

Ruthenium-based catalysts have also been employed for the N-alkylation of amines, often through a "borrowing hydrogen" methodology where alcohols are used as alkylating agents. researchgate.net Although this specific mechanism is not directly applicable to an alkyl bromide precursor, the development of these catalysts highlights the ongoing efforts to create more efficient C-N bond-forming reactions. researchgate.netrsc.org

Below is a table of potential catalytic systems applicable to the synthesis of this compound.

| Catalyst System | Type of Catalysis | Potential Advantages |

| Copper(II) salts with a photocatalyst | Metallaphotoredox | Mild reaction conditions (room temperature), broad substrate scope, high functional group tolerance. nih.gov |

| Palladium complexes with phosphine (B1218219) ligands | Cross-coupling | High efficiency and selectivity for C-N bond formation. rsc.org |

| Ruthenium complexes | Transfer Hydrogenation (related) | Demonstrates the utility of precious metal catalysts in C-N bond formation. researchgate.net |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product, this compound. Key parameters to consider include the choice of solvent, base, temperature, and stoichiometry of the reactants.

Solvent: The choice of solvent can significantly influence the reaction rate and outcome. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or dimethyl sulfoxide (B87167) (DMSO) are often effective for nucleophilic substitution reactions. In some cases, aqueous media can be a "green" and effective alternative. researchgate.net

Base: A base is required to scavenge the hydrobromic acid generated during the reaction. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), and organic bases such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA). researchgate.netresearchgate.net The strength and solubility of the base should be matched to the specific reaction conditions.

Temperature: The reaction temperature affects the rate of reaction. While some modern catalytic methods allow for room temperature reactions nih.gov, traditional nucleophilic substitutions may require heating to proceed at a reasonable rate. Optimization is necessary to ensure the reaction goes to completion without promoting side reactions or decomposition of the product.

Stoichiometry: The molar ratio of morpholine to the 2-bromophenethyl bromide precursor is another important factor. Using a slight excess of morpholine can help to drive the reaction to completion. However, a large excess may complicate the purification process.

The following table summarizes key reaction parameters and their potential impact on the synthesis of this compound.

| Parameter | Options | Effect on Reaction |

| Solvent | DMF, MeCN, DMSO, Water | Influences solubility of reactants and reaction rate. researchgate.net |

| Base | K₂CO₃, NaHCO₃, Et₃N, DIPEA | Neutralizes acid byproduct, prevents protonation of the amine nucleophile. researchgate.netresearchgate.net |

| Temperature | Room Temperature to Reflux | Affects reaction kinetics; higher temperatures can increase rate but may lead to side products. nih.gov |

| Catalyst Loading | 0.5-5 mol% | In catalytic reactions, this impacts reaction rate and cost. |

| Reactant Ratio | Equimolar or slight excess of amine | Can be adjusted to maximize conversion of the limiting reagent. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling

Proton NMR (¹H NMR) is instrumental in identifying the various proton environments within a molecule and their connectivity through spin-spin coupling. The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons on the aromatic ring, the ethyl chain, and the morpholine ring. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups like the bromine atom and the morpholine nitrogen causing a downfield shift (to higher ppm values).

For instance, the aromatic protons would typically appear in the range of δ 7.0-7.6 ppm. The protons of the ethyl bridge (-CH2-CH2-) would likely be observed as two distinct multiplets due to their different chemical environments and coupling to each other. The protons on the morpholine ring would also exhibit characteristic shifts, typically with those adjacent to the oxygen appearing at a different chemical shift than those adjacent to the nitrogen.

A simulated ¹H NMR spectrum based on known chemical shift values for similar structures would provide a clearer picture. oregonstate.edu The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (e.g., singlets, doublets, triplets) would reveal the number of neighboring protons, a phenomenon known as J-coupling.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic) and its local electronic environment.

The carbon atoms of the brominated aromatic ring would be found in the downfield region of the spectrum, typically between 120 and 140 ppm. The carbon atom directly attached to the bromine would have a specific chemical shift influenced by the halogen's electronegativity. The carbons of the ethyl chain and the morpholine ring would appear in the upfield region. The carbons of the morpholine ring adjacent to the nitrogen and oxygen atoms would have distinct chemical shifts due to the different electronegativity of these heteroatoms. ucl.ac.uk

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic C-Br | ~122 |

| Aromatic CH | ~128-132 |

| Aromatic C-CH₂ | ~139 |

| -CH₂-Ar | ~35 |

| -CH₂-N | ~60 |

| Morpholine C-N | ~54 |

| Morpholine C-O | ~67 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

To definitively establish the connectivity between atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. This would be crucial for confirming the connectivity within the phenethyl and morpholine fragments.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for unambiguous assignment of the carbon skeleton based on the proton assignments.

The combined application of these 2D NMR experiments provides a detailed and unambiguous map of the molecular structure of this compound. researchgate.netnih.govwalisongo.ac.id

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₂H₁₆BrNO), the expected molecular weight is approximately 270.17 g/mol . chemscene.com A mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion peak would appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. This high precision allows for the determination of the elemental composition of the molecule. For this compound, HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas. For example, the calculated exact mass for the [M+H]⁺ ion of C₁₂H₁₆BrNO is 270.04881 Da. uni.lu The experimental determination of a mass very close to this calculated value would provide strong evidence for the proposed elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

The molecular ion of this compound would be expected at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the morpholine ring is a common fragmentation pattern for aliphatic amines. libretexts.org This would result in the loss of the bromophenethyl group and the formation of a stable morpholinomethyl cation or related fragments.

Cleavage of the Ethyl Linker: The bond between the ethyl group and the morpholine nitrogen could cleave, leading to the formation of a bromophenethyl cation and a neutral morpholine fragment.

Loss of the Bromo Group: Fragmentation could involve the loss of the bromine atom, followed by further rearrangements and fragmentation of the remaining organic structure.

Ring Opening of Morpholine: The morpholine ring itself can undergo cleavage, leading to characteristic fragment ions. For instance, in the mass spectrum of some morpholine derivatives, a signal at m/z 100 corresponding to the morpholine group has been observed. semanticscholar.org

A proposed fragmentation scheme based on these principles is outlined in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

| [C12H16BrNO]+• | [C10H11Br]+• | C2H5N | Cleavage of the N-ethyl bond |

| [C12H16BrNO]+• | [C8H8Br]+ | C4H8NO | Cleavage of the benzylic C-C bond |

| [C12H16BrNO]+• | [C4H8NO]+ | C8H8Br | Alpha-cleavage at the morpholine ring |

| [C12H16BrNO]+• | [C12H16NO]+ | Br | Loss of the bromine atom |

This table represents predicted fragmentation pathways and requires experimental verification for this compound.

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific IR spectrum for this compound has not been detailed in the available literature, the expected characteristic absorption bands can be inferred from the spectra of related compounds like morpholine and its derivatives. researchgate.netresearchgate.netchemicalbook.com

The key functional groups in this compound are the morpholine ring, the aromatic phenyl ring, and the carbon-bromine bond. The expected IR absorption bands are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium |

| C-H (Aliphatic) | Stretching | 3000-2850 | Medium |

| C-N (Aliphatic Amine) | Stretching | 1250-1020 | Medium |

| C-O-C (Ether) | Stretching | 1320-1000 | Strong |

| C=C (Aromatic) | In-ring Stretching | 1600-1585 and 1500-1400 | Medium |

| C-H (Aromatic) | Out-of-plane Bending | 900-675 | Strong |

| C-Br | Stretching | Below 700 | Medium-Strong |

The C-H stretching vibrations of the methylene (B1212753) groups in the morpholine ring are expected in the 3100-2850 cm⁻¹ region. researchgate.net The strong absorption band characteristic of the C-O-C ether linkage within the morpholine ring is anticipated between 1320 and 1000 cm⁻¹. researchgate.net The aromatic C=C stretching vibrations from the phenyl ring would appear in the 1600-1400 cm⁻¹ range. nih.gov The presence of the bromine atom is indicated by a C-Br stretching vibration, which typically occurs at wavenumbers below 700 cm⁻¹. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

While a single-crystal X-ray diffraction study for this compound has not been reported, analysis of related morpholine derivatives provides insight into the likely structural features. mdpi.comwiley.comacs.orgnih.gov For instance, studies on 1,2-dimorpholinoethane (B162056) and 1-morpholino-3-morpholinium bromide propane (B168953) have detailed the geometry of the morpholine ring. mdpi.com

In the solid state, the morpholine ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for this heterocyclic system. researchgate.net The phenethyl substituent would likely occupy an equatorial position on the nitrogen atom to minimize steric hindrance.

The table below presents hypothetical, yet plausible, bond lengths and angles for this compound, based on data from similar structures. mdpi.com

| Bond | Expected Bond Length (Å) | Angle | **Expected Bond Angle (°) ** |

| C-Br | ~1.90 | C-C-Br | ~120 |

| C-N (morpholine) | ~1.47 | C-N-C (morpholine) | ~109 |

| C-O (morpholine) | ~1.43 | C-O-C (morpholine) | ~111 |

| C-C (aromatic) | ~1.39 | C-C-C (aromatic) | ~120 |

| C-C (ethyl) | ~1.54 | N-C-C (ethyl) | ~110 |

This table contains predicted values based on related structures and awaits experimental confirmation for this compound.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties. To date, no studies on the polymorphism of this compound have been found in the literature. The investigation of polymorphism would require systematic screening of crystallization conditions and characterization of the resulting solid forms by powder or single-crystal X-ray diffraction. wiley.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems and chromophores. msu.edu The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the bromophenyl group.

The presence of the aromatic ring constitutes a chromophore. For a simple, unconjugated aromatic ring, electronic transitions such as π → π* are expected. gdckulgam.edu.insci-hub.se In a related compound containing a bromophenethyl group, UV absorption maxima (λmax) were observed at approximately 217 nm and 283 nm. rsc.org It is anticipated that this compound would exhibit similar absorption characteristics. The morpholine moiety itself does not significantly absorb in the standard UV-Vis range (220-700 nm) as its electronic transitions occur at shorter wavelengths. rsc.org

The expected electronic transitions are detailed in the table below.

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Bromophenyl group | π → π | ~217 |

| Bromophenyl group | π → π (weaker) | ~283 |

These values are based on a structurally similar compound and would require experimental verification for this compound.

Computational Chemistry and Theoretical Investigations of 4 2 Bromophenethyl Morpholine

Molecular Geometry Optimization and Conformation Analysis

The initial step in the computational analysis of 4-(2-bromophenethyl)morpholine would involve determining its most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the lowest energy arrangement of the atoms in the molecule.

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. A typical study would employ a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to accurately model the electron density and predict the molecule's geometry and energy. The results would provide detailed information on bond lengths, bond angles, and dihedral angles, defining the molecule's shape. The stability of different conformers, arising from rotation around single bonds, would be assessed by comparing their calculated total energies.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Atoms | Calculated Value |

| Bond Length (Å) | C-Br | 1.95 |

| C-C (ethyl bridge) | 1.54 | |

| C-N (morpholine) | 1.47 | |

| Bond Angle (°) | C-C-Br | 110.5 |

| C-N-C (morpholine) | 109.8 | |

| Dihedral Angle (°) | Br-C-C-N | 175.2 |

Note: The data in this table is illustrative and not based on published research.

Ab Initio and Semi-Empirical Methods for Ground State Properties

Beyond DFT, other computational methods could be used to study the ground state properties of this compound. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameters and can provide highly accurate results, albeit at a higher computational cost. Semi-empirical methods, like AM1 or PM3, are faster but less accurate as they use parameters derived from experimental data. A comparative study using these different methods would offer a comprehensive understanding of the molecule's ground state.

Quantum Chemical Studies of Reactivity Descriptors

Quantum chemical calculations can predict the reactivity of a molecule. Key descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's electron-donating and electron-accepting abilities. The HOMO-LUMO energy gap is a crucial indicator of chemical stability. Other descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness, would be calculated to build a complete reactivity profile.

Table 2: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 6.3 |

| Ionization Potential | 6.8 |

| Electron Affinity | 0.5 |

Note: The data in this table is illustrative and not based on published research.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the experimental characterization of a molecule. By calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C. Similarly, by calculating the vibrational frequencies of the molecule, an infrared (IR) spectrum can be simulated. These predicted spectra can then be compared with experimental data to confirm the molecule's structure.

Molecular Dynamics Simulations for Conformational Flexibility

While geometry optimization identifies the lowest energy structure, a molecule is not static and will explore different conformations at room temperature. Molecular Dynamics (MD) simulations model the movement of atoms over time, providing a dynamic picture of the molecule's flexibility. An MD simulation of this compound would reveal the accessible range of dihedral angles and the relative populations of different conformers, offering a deeper understanding of its behavior in a solution or biological environment.

Theoretical Insights into Potential Intermolecular Interactions

The way this compound interacts with other molecules is governed by intermolecular forces. Computational analysis can identify the regions of the molecule that are likely to engage in these interactions. The electrostatic potential surface, for example, can highlight electron-rich and electron-poor areas, indicating sites for potential hydrogen bonding or electrostatic interactions. Understanding these interactions is critical for predicting the molecule's physical properties and its potential binding behavior with other chemical species.

In Silico Prediction of Molecular Interactions and Binding Modes

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific in silico studies focused on the molecular interactions and binding modes of this compound. As of the latest searches, there are no publicly available research articles or datasets that detail the prediction of how this specific compound interacts with biological targets at a molecular level.

Computational, or in silico, methods are powerful tools in drug discovery and molecular biology for predicting how a ligand (in this case, this compound) might bind to a protein or other macromolecular target. These techniques can elucidate potential binding affinities and the specific types of molecular interactions that stabilize the ligand-target complex.

Typically, such an investigation would involve several key computational approaches:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target. A molecular docking study for this compound would provide insights into its potential binding pose within a specific protein's active site. The results would be scored based on binding energy, with lower energy scores often indicating a more favorable interaction.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to observe the dynamic behavior of the ligand-protein complex over time. This provides a more realistic model of the interactions in a simulated physiological environment and can help to confirm the stability of the binding mode predicted by docking.

Quantitative Structure-Activity Relationship (QSAR): While not directly predicting binding modes, QSAR models establish a correlation between the chemical structures of compounds and their biological activities. If a series of analogues had been studied, QSAR could help predict the activity of this compound.

The types of molecular interactions that would be analyzed in such studies include:

Hydrogen Bonds: Interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Hydrophobic Interactions: Between nonpolar regions of the ligand and the target protein.

Van der Waals Forces: Weak, short-range electrostatic attractive forces between uncharged molecules.

Pi-Pi Stacking: Attractive, noncovalent interactions between aromatic rings.

Without specific studies on this compound, it is not possible to present a data table of its predicted molecular interactions or binding modes. The scientific community has not yet published research in this particular area for this compound.

Chemical Reactivity and Transformation of 4 2 Bromophenethyl Morpholine

Reactions Involving the Bromine Moiety

The bromine atom attached to the phenyl ring is a key site for reactions that form new carbon-carbon or carbon-heteroatom bonds. As an aryl halide, it is susceptible to a variety of transformations, particularly those catalyzed by transition metals.

Direct nucleophilic aromatic substitution (SNAr) on an unactivated aryl bromide like 4-(2-Bromophenethyl)morpholine is generally difficult and requires harsh reaction conditions. The electron-rich nature of the benzene (B151609) ring and the strength of the C-Br bond impede the direct displacement of the bromide ion by nucleophiles. However, under specific catalytic conditions, such as those employing copper or palladium catalysts, nucleophilic substitution with amines, alcohols, or thiols can be achieved, although such examples are more commonly documented for activated aryl halides.

Palladium-catalyzed cross-coupling reactions represent the most significant and widely utilized transformations for aryl bromides, enabling the formation of new carbon-carbon bonds with a high degree of control and functional group tolerance. wikipedia.orgmasterorganicchemistry.com These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials. chemimpex.commdpi.com

Suzuki Reaction: The Suzuki coupling involves the reaction of an organohalide with an organoboron species, typically a boronic acid, catalyzed by a palladium(0) complex in the presence of a base. wikipedia.org This reaction is a powerful method for forming biaryl structures or connecting alkyl or vinyl groups to the aromatic ring. For this compound, a Suzuki reaction could be employed to synthesize a variety of derivatives.

| Reactant Type | Typical Reagents & Conditions | Potential Product Structure |

| Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃, Na₂CO₃), Solvent (e.g., Toluene, Dioxane) | 4-(2-Biphenylethyl)morpholine derivative |

| Alkenylboronic Acid | Pd catalyst, Base, Solvent | 4-(2-Styrylphenethyl)morpholine derivative |

| Alkylboronic Acid | Pd catalyst, Base, Solvent | 4-(2-Alkylphenethyl)morpholine derivative |

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of a vinyl group at the 2-position of the phenethyl moiety. The reaction typically favors the formation of the trans-alkene product. organic-chemistry.orgnih.govlibretexts.org

| Alkene Partner | Typical Reagents & Conditions | Potential Product |

| Styrene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N), Solvent (e.g., DMF, Acetonitrile) | 4-(2-(Stilben-2-yl)ethyl)morpholine |

| Acrylate Esters | Pd catalyst, Base, Solvent | Substituted cinnamate ester derivative |

Sonogashira Reaction: This reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgnih.govorganic-chemistry.org It is catalyzed by both palladium and a copper(I) co-catalyst in the presence of a base, such as an amine. nih.govorganic-chemistry.org This method would install an alkynyl substituent on the phenyl ring of this compound.

| Alkyne Partner | Typical Reagents & Conditions | Potential Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N, Piperidine), Solvent | 4-(2-(Phenylethynyl)phenethyl)morpholine |

| Trimethylsilylacetylene | Pd/Cu catalyst, Base, followed by deprotection | 4-(2-Ethynylphenethyl)morpholine |

Negishi Reaction: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and the reactivity of the organozinc nucleophile. wikipedia.orgnih.gov It provides another effective route for forming C-C bonds.

| Organozinc Reagent | Typical Reagents & Conditions | Potential Product |

| Alkylzinc Halide | Pd(dppf)Cl₂ or Ni catalyst, Solvent (e.g., THF, DMA) | 4-(2-Alkylphenethyl)morpholine derivative |

| Arylzinc Halide | Pd or Ni catalyst, Solvent | 4-(2-Biphenylethyl)morpholine derivative |

The bromine atom can be selectively removed and replaced with a hydrogen atom through reductive dehalogenation. This transformation is typically achieved via catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source, such as hydrogen gas or transfer hydrogenation reagents like ammonium formate. researchwithrutgers.comresearchgate.net This reaction is useful if the bromine atom was initially used as a blocking group to direct other substitutions on the aromatic ring. researchwithrutgers.com Bromides are generally reduced more readily than chlorides under these conditions. researchwithrutgers.com

Reactions Involving the Morpholine (B109124) Nitrogen

The nitrogen atom of the morpholine ring is a tertiary amine, making it nucleophilic and basic. It can readily participate in reactions with electrophiles.

N-Alkylation: While the nitrogen in this compound is already alkylated, it can, in principle, react with highly reactive alkylating agents. However, the more common reaction involving this functional group is the quaternization described in the next section.

N-Acylation: Tertiary amines like morpholine derivatives are generally not acylated at the nitrogen atom under standard conditions. N-acylation typically involves the reaction of an acylating agent (like an acyl chloride or anhydride) with a primary or secondary amine. nih.govjocpr.com Therefore, the morpholine nitrogen in the title compound is expected to be unreactive towards N-acylation.

As a tertiary amine, the morpholine nitrogen is basic and can be protonated by acids to form morpholinium salts. More significantly, it can react with alkyl halides via a bimolecular nucleophilic substitution (SN2) reaction, known as the Menschutkin reaction, to form quaternary ammonium salts. nih.gov These salts are ionic compounds with a positively charged nitrogen atom, which is bonded to four carbon substituents. nih.govgoogle.compatsnap.com

The reaction involves the nucleophilic attack of the lone pair of electrons on the morpholine nitrogen onto the electrophilic carbon of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), displacing the halide ion. nih.gov

| Alkylating Agent | Typical Conditions | Product Name |

| Methyl Iodide (CH₃I) | Solvent (e.g., Acetonitrile (B52724), Chloroform), Room Temp. or gentle heating | 4-(2-Bromophenethyl)-4-methylmorpholin-4-ium iodide |

| Benzyl Bromide (BnBr) | Solvent (e.g., Acetonitrile, Chloroform), Room Temp. or gentle heating | 4-Benzyl-4-(2-bromophenethyl)morpholin-4-ium bromide |

| Ethyl Bromoacetate | Solvent (e.g., Acetonitrile, Chloroform), Room Temp. or gentle heating | 4-(2-(Carboxymethoxy)ethyl)-4-(2-bromophenethyl)morpholin-4-ium bromide |

Enamine Formation (if applicable to the specific structural context)

Therefore, enamine formation is not an applicable intramolecular transformation for this compound in its ground state. However, the nitrogen atom of the morpholine ring possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity is the basis for its ability to react with external carbonyl compounds (aldehydes or ketones) under acidic catalysis to form an iminium ion, which can then deprotonate at an alpha-carbon to yield an enamine. The applicability is thus limited to its role as a reagent in reactions with carbonyl partners, a general characteristic of secondary amines.

Reactions at the Phenethyl Linker

The phenethyl linker consists of a stable ethyl bridge and a reactive 2-bromophenyl group. Reactions can selectively target the aromatic ring, leveraging the presence of the bromine atom.

The bromine atom on the phenyl group is the most reactive site within the phenethyl linker. It can be substituted or used in various metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This versatility makes this compound a useful intermediate in the synthesis of more complex molecules.

Metal-Catalyzed Cross-Coupling Reactions: Aryl bromides are common substrates for a wide array of palladium-, nickel-, or copper-catalyzed cross-coupling reactions. These reactions allow for the formation of new bonds at the site of the bromine atom with high efficiency and functional group tolerance. nih.gov For instance, nickel-catalyzed reductive coupling can join aryl bromides with alkyl bromides. nih.gov Similarly, palladium-catalyzed reactions are well-established for coupling aryl bromides with various partners. nih.gov

| Reaction Type | Catalyst/Reagents | Coupling Partner | Product Type |

| Suzuki Coupling | Pd catalyst, Base | Boronic acid/ester | Aryl-substituted phenethylmorpholine |

| Negishi Coupling | Ni or Pd catalyst | Organozinc reagent | Alkyl/Aryl-substituted phenethylmorpholine |

| Buchwald-Hartwig Amination | Pd catalyst, Base | Amine | Amino-substituted phenethylmorpholine |

| Sonogashira Coupling | Pd/Cu catalyst, Base | Terminal alkyne | Alkynyl-substituted phenethylmorpholine |

Nucleophilic Aromatic Substitution (SNAr): Direct substitution of the bromine by a nucleophile is generally difficult for aryl bromides unless the ring is activated by strong electron-withdrawing groups. In the structure of this compound, the absence of such activating groups makes SNAr reactions challenging under standard conditions. However, under forcing conditions or with highly potent nucleophiles, substitution may occur.

Oxidative and Reductive Transformations of the Compound

The compound can undergo oxidative and reductive reactions targeting the morpholine ring, the phenethyl linker, or the aryl bromide moiety.

Oxidative Transformations: The tertiary amine of the morpholine ring is susceptible to oxidation. Treatment with oxidizing agents like hydrogen peroxide or peroxy acids can lead to the formation of the corresponding N-oxide. Metabolic N-oxidation is also a known pathway for tertiary amines. nih.gov Stronger oxidative conditions can lead to the cleavage of the morpholine ring. For example, homogeneous copper catalysis in the presence of air has been shown to induce Cα-Cβ bond scission in N-aryl morpholines. d-nb.info The benzylic position of the phenethyl group is another potential site for oxidation, although it is less activated than in systems with adjacent electron-withdrawing or donating groups.

Reductive Transformations: The primary site for reduction is the carbon-bromine bond on the phenyl ring. This transformation, known as hydrodehalogenation, replaces the bromine atom with a hydrogen atom, yielding 4-phenethylmorpholine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd/C and H₂) or by using reducing agents like 2-propanol with a radical initiator. organic-chemistry.org

| Transformation | Reagents | Functional Group Targeted | Product |

| N-Oxidation | H₂O₂, m-CPBA | Morpholine Nitrogen | This compound N-oxide |

| Hydrodehalogenation | Pd/C, H₂; or 2-propanol, radical initiator | Aryl Bromide | 4-Phenethylmorpholine |

Derivatives and Analogues of 4 2 Bromophenethyl Morpholine: Synthetic Exploration

Systematic Structural Modifications at the Bromine Position on the Phenyl Ring (e.g., 3-Bromophenethyl, 4-Bromophenethyl)

The position of the bromine atom on the phenyl ring is a critical determinant of the molecule's electronic and steric properties, which in turn can influence its interaction with biological targets. The synthesis of positional isomers, such as 4-(3-bromophenethyl)morpholine (B1290485) and 4-(4-bromophenethyl)morpholine (B1280873), is a fundamental step in exploring the SAR of this chemical class.

These analogues are typically synthesized via the N-alkylation of morpholine (B109124) with the corresponding bromophenethyl bromide. Alternatively, a palladium-catalyzed carboamination reaction can be employed, coupling morpholine with the appropriate bromostyrene isomer, followed by reduction of the resulting enamine. A more versatile approach involves the coupling of a substituted ethanolamine (B43304) derivative with an aryl bromide, which allows for broad variation of the phenyl ring substituent. nih.gov

The exploration of these positional isomers allows researchers to map the binding pocket of a target protein, determining whether steric hindrance or specific halogen-bonding interactions are favorable at the ortho, meta, or para positions. nih.gov

Table 1: Synthetic Strategies for Phenyl Ring Isomers

| Target Compound | Synthetic Precursors | Key Reaction Type | Notes |

| 4-(3-Bromophenethyl)morpholine | Morpholine + 1-Bromo-3-(2-bromoethyl)benzene | Nucleophilic Substitution | A direct and common method for N-alkylation. |

| 4-(4-Bromophenethyl)morpholine | Morpholine + 1-Bromo-4-(2-bromoethyl)benzene | Nucleophilic Substitution | Allows for direct comparison with ortho- and meta-isomers. |

| Positional Isomers (General) | Substituted Ethanolamine + Dibromobenzene | Palladium-catalyzed Carboamination | A versatile method allowing for diverse substitutions on the phenyl ring. nih.gov |

Variations in the Phenethyl Linker Length and Saturation

The two-carbon phenethyl linker provides a specific spatial relationship between the phenyl ring and the morpholine moiety. Altering its length or rigidity is a common strategy in medicinal chemistry to optimize binding affinity and pharmacokinetic properties.

Linker Length Modification: Homologues can be synthesized by reacting morpholine with ω-bromoalkylbenzenes of varying chain lengths (e.g., benzyl (B1604629) bromide for a one-carbon linker, 3-bromopropylbenzene for a three-carbon linker). This allows for the investigation of the optimal distance required for interaction with a biological target. Studies on other morpholine-containing scaffolds, such as 4-N-phenylaminoquinoline derivatives, have demonstrated that varying the carbon linker length significantly impacts biological activity. nih.gov

Linker Saturation Modification: To explore the impact of conformational rigidity, analogues with unsaturated linkers can be prepared.

Alkenyl Linkers: A (Z)- or (E)-alkene can be introduced to fix the geometry between the two rings. These are often synthesized via Wittig-type reactions or by palladium-catalyzed coupling reactions, such as the Heck reaction, between a bromophenyl precursor and a vinyl-morpholine derivative.

Alkynyl Linkers: A rigid, linear alkyne linker can be synthesized using Sonogashira coupling between a terminal alkyne and an aryl bromide.

Substitutions on the Morpholine Ring

While the N-phenethyl group is a defining feature, the morpholine ring itself can be substituted to enhance potency, selectivity, or metabolic stability. C-functionalized morpholines are found in various biologically active compounds. researchgate.net Synthetic strategies to achieve these modifications often start from chiral amino alcohols, allowing for stereocontrolled introductions of substituents. organic-chemistry.org

Common synthetic routes include:

Palladium-catalyzed Carboamination: This method allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols and aryl bromides. nih.govnih.gov

Tandem Hydroamination and Asymmetric Transfer Hydrogenation: This approach can produce 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org

Ring Opening of Aziridines: Chiral N-protected aziridines can react with various nucleophiles to generate precursors for substituted morpholines.

These methods enable the synthesis of a diverse array of C-substituted morpholines, which can then be N-alkylated with 2-bromophenethyl bromide to yield the target analogues. nih.gov Such substitutions can introduce new interaction points (e.g., hydrogen bond donors/acceptors) or alter the solubility and metabolic profile of the parent compound. acs.orgnih.gov

Table 2: Examples of Morpholine Ring Substitutions

| Substitution Position | Example Substituent | Potential Synthetic Precursor | Key Synthetic Method |

| C-2 | Methyl, Phenyl | 2-Substituted Morpholine | Organocatalytic α-chlorination of an aldehyde, followed by cyclization. nih.gov |

| C-3 | Methyl, Carboxyl | 3-Substituted Morpholine | Asymmetric transfer hydrogenation of aminoalkynes. organic-chemistry.org |

| C-2, C-6 (cis) | Dimethyl | cis-2,6-Dimethylmorpholine | Cyclization of the corresponding substituted diethanolamine. |

| C-3, C-5 (cis) | Diphenyl | Enantiopure amino alcohol | Pd-catalyzed carboamination. nih.gov |

Synthesis of Hybrid Molecules Incorporating the 4-(2-Bromophenethyl)morpholine Scaffold with Other Bioactive Moieties

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, dual activity, or improved pharmacokinetic properties. frontiersin.org The 4-(phenethyl)morpholine scaffold can be linked to other known bioactive heterocycles. nih.gov

Commonly explored hybrid structures include:

Pyrimidine-Morpholine Hybrids: Synthesized by reacting a benzylated pyrimidine (B1678525) intermediate with morpholine or a morpholine-containing fragment. frontiersin.org

Thiazolidinone-Morpholine Hybrids: These can be created by linking the morpholine moiety to a thiazolidinone core, a structure known for a wide range of biological activities. scilit.com

Quinoline-Morpholine Hybrids: These have been synthesized by substituting a quinoline (B57606) core with a morpholine group, often via a linker, to target specific enzymes or receptors. nih.gov

The synthesis of these hybrids typically involves multi-step sequences where the this compound moiety is either pre-formed and then coupled to the second bioactive scaffold, or formed in the final steps by N-alkylating a more complex morpholine-containing intermediate.

Exploration of Enantiomeric and Diastereomeric Forms of Analogues

The introduction of chiral centers into the this compound scaffold allows for the exploration of stereoisomerism, which is crucial as enantiomers of a chiral drug often exhibit different pharmacological activities and metabolic profiles. nih.gov Chiral centers can be introduced on the phenethyl linker or, more commonly, on the morpholine ring.

Enantioselective Synthesis: The synthesis of specific enantiomers or diastereomers requires asymmetric synthesis techniques.

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids or amino alcohols, to construct the chiral morpholine ring. nih.gov

Organocatalysis: Asymmetric organocatalysis can be used to create key chiral intermediates. For instance, the enantioselective α-chlorination of aldehydes can produce precursors for C2-functionalized morpholines with high enantiomeric excess. nih.govresearchgate.net

Enzyme-Catalyzed Resolution: Racemic mixtures can be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the two forms. nih.gov

By synthesizing and testing individual stereoisomers, a deeper understanding of the three-dimensional requirements of the biological target can be achieved, leading to the development of more potent and selective agents. rsc.org

Synthetic Utility and Application As a Chemical Intermediate

Role in the Total Synthesis of Complex Natural Products and Pharmaceuticals (as a synthetic building block)

While specific total syntheses employing 4-(2-Bromophenethyl)morpholine are not extensively detailed in prominent literature, its structure is emblematic of building blocks used in the synthesis of complex bioactive molecules. The morpholine (B109124) heterocycle is a feature in numerous approved and experimental drugs. researchgate.netnih.gov Its inclusion is often a key step in imparting desirable properties such as improved solubility, metabolic stability, and bioavailability. researchgate.net

The presence of the 2-bromophenethyl group provides a reactive handle for elaboration. The bromine atom on the phenyl ring is particularly suited for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), which are foundational methods for constructing the complex carbon skeletons of natural products and pharmaceuticals. This allows for the strategic attachment of diverse molecular fragments, making it a valuable precursor in multi-step synthetic sequences.

Precursor in the Synthesis of Advanced Heterocyclic Systems

This compound is an ideal precursor for the synthesis of more complex heterocyclic systems. The reactivity of the bromophenyl group can be exploited to construct fused ring systems or to append other heterocyclic moieties. For instance, intramolecular cyclization reactions can be designed to form novel polycyclic structures incorporating the morpholine ring.

Furthermore, derivatives of the ethyl-morpholine side chain can be used to build new molecular architectures. For example, related compounds like 4-(2-aminoethyl)morpholine (B49859) are used as starting materials for synthesizing extensive series of derivatives, such as sulfonamides, by reacting the amino group with various arylsulfonyl chlorides. researchgate.net This demonstrates the principle of using the morpholine-containing fragment as a base for further chemical elaboration into advanced, functionalized heterocyclic systems. The synthesis of 2-hydroxy substituted morpholines can also be achieved through the cyclization of intermediate hydroxyaminoketones formed from the reaction of 2-aminoethanol with an aryl-bromomethyl-ketone. nih.gov

Development of Novel Chemical Scaffolds for Diverse Applications

In medicinal chemistry, the morpholine ring is considered a privileged structure due to its frequent appearance in bioactive compounds and its ability to confer advantageous properties. nih.gov this compound serves as an excellent starting scaffold for developing libraries of novel compounds for drug discovery and structure-activity relationship (SAR) studies. e3s-conferences.orgnih.gov

The morpholine moiety is valued for its ability to enhance potency and provide desirable drug-like characteristics. researchgate.netnih.gov By systematically modifying the bromophenyl ring through substitution reactions or by altering the morpholine ring itself, chemists can generate a diverse set of analogues to screen for biological activity. This approach is central to modern drug development, where scaffold-based design is used to optimize lead compounds. The versatility of the morpholine scaffold has led to its incorporation in compounds targeting a wide range of diseases. e3s-conferences.org

| Therapeutic Area | Example of Activity | Reference |

|---|---|---|

| Anticancer | Antiproliferative activity against neoplastic cells. | nih.gov |

| Anti-inflammatory | Exhibition of anti-inflammatory and immunomodulating action. | nih.gov |

| Analgesic | Compounds show analgesic activities, antagonized by naloxone. | nih.gov |

| Antimicrobial | Derivatives synthesized from morpholine precursors show activity against various bacterial strains. | researchgate.net |

| Antihyperlipidemic | Reduction of plasma triglycerides and total cholesterol. | nih.gov |

| Antiviral | Mentioned as a general therapeutic area for morpholine derivatives. | e3s-conferences.org |

Use in Catalyst Development and Ligand Design

The structural features of this compound lend themselves to applications in catalysis, particularly in the field of organocatalysis. Chiral morpholine derivatives have been explored as organocatalysts, leveraging the secondary amine nature of the morpholine nitrogen to facilitate reactions via enamine intermediates. nih.govfrontiersin.org

Structure Activity Relationship Sar Studies and Mechanistic Insights Non Clinical Focus

Analysis of Structural Features Influencing Theoretical Binding Interactions

The Bromophenyl Ring: The presence of a bromine atom on the phenyl ring is a critical feature. Bromine is an electron-withdrawing group, which can influence the electron density of the aromatic system. This can affect pi-pi stacking interactions with aromatic residues in a target's binding pocket. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen, which can contribute significantly to binding affinity. The position of the bromine atom (ortho, meta, or para) would also be expected to have a substantial impact on the molecule's conformation and its ability to fit into a specific binding site.

The Ethyl Linker: The two-carbon ethyl linker provides flexibility to the molecule, allowing the bromophenyl and morpholine (B109124) rings to adopt various spatial orientations. This conformational freedom is crucial for optimizing interactions within a binding pocket. The length and flexibility of this linker can influence how effectively the key pharmacophoric elements are presented to the target.

The Morpholine Ring: The morpholine ring is a polar, heterocyclic moiety containing both an ether oxygen and a tertiary amine. The nitrogen atom is basic and can act as a hydrogen bond acceptor or participate in ionic interactions if protonated. The oxygen atom can also act as a hydrogen bond acceptor. The chair conformation of the morpholine ring provides a defined three-dimensional shape that can be important for steric complementarity with a binding site.

These structural features collectively define the molecule's potential for various non-covalent interactions, including:

Hydrophobic Interactions: The phenyl ring and the ethyl linker can engage in hydrophobic interactions with nonpolar residues of a target protein.

Hydrogen Bonding: The nitrogen and oxygen atoms of the morpholine ring are potential hydrogen bond acceptors.

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor.

Identification of Key Pharmacophores within the 4-(2-Bromophenethyl)morpholine Framework based on Theoretical Models

A pharmacophore is an abstract representation of the essential molecular features that are necessary for biological activity. Based on theoretical models and the structural features of "this compound," several key pharmacophoric elements can be identified. These features represent the crucial interaction points that would be targeted in the design of new molecules with similar theoretical activities.

A hypothetical pharmacophore model for "this compound" would likely include:

A Hydrogen Bond Acceptor (HBA): This feature would be centered on the nitrogen atom of the morpholine ring, and potentially the oxygen atom as well.

A Hydrophobic/Aromatic Region (HY/AR): This would encompass the bromophenyl ring, which is crucial for hydrophobic and aromatic stacking interactions.

A Halogen Bond Donor (HBD): The bromine atom itself constitutes a key pharmacophoric feature due to its potential for forming halogen bonds.

A Positive Ionizable Feature (PI): At physiological pH, the morpholine nitrogen may be protonated, allowing for a positive charge that can interact with negatively charged residues.

The spatial arrangement of these pharmacophoric features is critical. The ethyl linker dictates the distance and relative orientation between the morpholine-centered features (HBA, PI) and the bromophenyl-centered features (HY/AR, HBD). Computational modeling can be used to generate and refine 3D pharmacophore models that define the optimal geometry for these features to interact with a theoretical biological target.

Interactive Table: Key Pharmacophoric Features of this compound

| Pharmacophore Feature | Structural Component | Potential Interaction |

| Hydrogen Bond Acceptor | Morpholine Nitrogen/Oxygen | Interaction with hydrogen bond donors on a target. |

| Hydrophobic/Aromatic | Bromophenyl Ring | Pi-pi stacking, hydrophobic interactions. |

| Halogen Bond Donor | Bromine Atom | Interaction with electron-rich atoms. |

| Positive Ionizable | Protonated Morpholine Nitrogen | Electrostatic interactions with acidic residues. |

Investigation of Binding Modes to Theoretical Biological Targets (in silico)

In silico molecular docking simulations are a powerful tool to predict and analyze the binding modes of small molecules like "this compound" to the three-dimensional structures of potential biological targets. These simulations can provide detailed insights into the specific interactions that stabilize the ligand-protein complex.

While specific targets for "this compound" are not extensively documented in publicly available research, we can hypothesize potential binding modes based on its structural features. For instance, if this compound were to be docked into a hypothetical receptor with a well-defined binding pocket, the simulation might reveal the following:

The bromophenyl ring could orient itself within a hydrophobic pocket, with the bromine atom positioned to form a halogen bond with a backbone carbonyl oxygen or an electron-rich side chain of an amino acid.

The morpholine ring could be positioned at the entrance of the binding pocket or in a more polar region, with its nitrogen and/or oxygen atoms forming hydrogen bonds with polar amino acid residues such as serine, threonine, or asparagine.

If the morpholine nitrogen is protonated, it could form a salt bridge with an acidic residue like aspartic acid or glutamic acid.

The ethyl linker's flexibility would allow the molecule to adopt a conformation that maximizes these favorable interactions, leading to a stable binding mode with a high predicted binding affinity. The precise orientation and interactions would be highly dependent on the specific topology and amino acid composition of the theoretical target's binding site.

Modulation of Selectivity and Potency through Structural Variation of the Compound and its Analogues (theoretical models)

Theoretical models can be used to predict how structural modifications to the "this compound" scaffold could modulate its selectivity and potency for a given biological target. By systematically altering different parts of the molecule in silico, researchers can explore a vast chemical space to identify analogues with potentially improved properties.

Variation of the Phenyl Ring Substitution:

Position of the Bromine: Moving the bromine atom from the ortho to the meta or para position would significantly alter the molecule's shape and electronic properties, which could lead to different binding modes and affinities.

Nature of the Halogen: Replacing bromine with other halogens (fluorine, chlorine, or iodine) would change the size, electronegativity, and halogen bonding strength, potentially fine-tuning the binding interactions.

Other Substituents: Introducing other functional groups (e.g., methyl, methoxy, nitro) on the phenyl ring could explore additional interactions within the binding pocket and modulate the compound's electronic properties.

Modification of the Linker:

Length: Shortening or lengthening the ethyl linker would change the distance between the phenyl and morpholine rings, which could be critical for spanning the distance between key interaction points in a binding site.

Rigidity: Introducing double bonds or cyclic structures into the linker could restrict conformational freedom, potentially leading to higher binding affinity if the rigid conformation is optimal for binding, but lower affinity otherwise.

Alteration of the Morpholine Ring:

Ring Size: Expanding or contracting the morpholine ring (e.g., to a piperidine (B6355638) or azetidine) would change its shape and the position of the heteroatoms.

Substitution: Adding substituents to the morpholine ring could introduce new interaction points or create steric clashes that affect binding.

Quantitative Structure-Activity Relationship (QSAR) models can be developed based on the predicted activities of a series of such analogues. These models mathematically relate the structural features (descriptors) of the molecules to their predicted potency or selectivity, providing valuable guidance for the design of new compounds.

Computational Predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles (excluding safety/toxicity)

Computational tools can provide valuable predictions of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of "this compound," which are crucial for a compound's potential utility. These predictions are based on the molecule's physicochemical properties and are derived from large datasets of experimentally determined ADME data.

Interactive Table: Predicted ADME Properties of this compound

| Property | Predicted Value/Classification | Implication for Pharmacokinetics |

| Molecular Weight | 270.17 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~12.5 Ų | Low TPSA, suggesting good potential for cell membrane permeability and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 0 | Favorable for membrane permeability. |

| Hydrogen Bond Acceptors | 2 (Nitrogen and Oxygen) | Contributes to aqueous solubility and potential for interactions with transporters. |

| Rotatable Bonds | 3 | Indicates a degree of conformational flexibility, which can impact binding and metabolism. |

| Aqueous Solubility | Predicted to be low to moderate | The lipophilic nature of the bromophenyl group may limit high aqueous solubility. |

| Human Intestinal Absorption (HIA) | Predicted to be high | Based on its physicochemical properties, the compound is likely to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Penetration | Predicted to be likely | The low TPSA and moderate lipophilicity suggest the potential to cross the blood-brain barrier. |

| Metabolism | The morpholine ring and the aromatic ring are potential sites of metabolism. Common metabolic pathways could include N-dealkylation, oxidation of the morpholine ring, and hydroxylation of the phenyl ring. The presence of the bromine atom may influence the regioselectivity of metabolism. |

It is important to emphasize that these are in silico predictions and require experimental validation. However, they provide a valuable initial assessment of the compound's likely pharmacokinetic behavior and can guide further experimental studies.

常见问题

Q. What are the established synthetic routes for 4-(2-Bromophenethyl)morpholine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves coupling morpholine derivatives with brominated arylalkyl halides. For example, a reported route uses a nucleophilic substitution reaction between 2-(4-bromophenyl)ethyl bromide and morpholine under reflux in anhydrous tetrahydrofuran (THF) with a base like potassium carbonate . Optimization may include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.

- Temperature control : Reflux conditions (~80–100°C) improve reaction rates while minimizing side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity. Yield discrepancies in literature (e.g., 23% vs. 96% in two studies ) may arise from variations in stoichiometry or catalyst use.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : H and C NMR confirm the morpholine ring (δ ~3.6–2.4 ppm for N–CH groups) and bromophenyl moiety (aromatic protons at δ ~7.2–7.4 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 270.165 (CHBrNO) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, especially for detecting unreacted brominated intermediates.

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation.

- Ventilation : Use fume hoods to avoid inhalation of vapors, particularly during synthesis or solvent evaporation .

- Storage : Store in amber glass vials at 2–8°C under inert gas (N) to prevent degradation.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations model electronic properties:

- Frontier molecular orbitals : HOMO-LUMO gaps indicate susceptibility to nucleophilic/electrophilic attacks.

- Solvent effects : Polarizable continuum models (PCM) simulate reaction energetics in solvents like THF or DMF . Example: DFT studies on analogous morpholine derivatives reveal that electron-withdrawing groups (e.g., Br) stabilize transition states in SN2 reactions .

Q. What strategies resolve contradictions in reported physical properties (e.g., boiling point or density)?

Discrepancies (e.g., boiling point ranges of 336.4±27.0°C ) may stem from impurities or measurement techniques. Mitigation strategies:

- Standardized calibration : Use certified reference materials for instrumentation (e.g., GC-MS).

- Replicate experiments : Compare results across multiple labs to identify systematic errors .

- Peer-reviewed validation : Cross-check data against crystallographic databases (e.g., Cambridge Structural Database) for structural consistency .

Q. How does the morpholine ring’s conformation influence the compound’s biological or catalytic activity?

X-ray crystallography (e.g., single-crystal studies ) reveals chair conformations of the morpholine ring, which affect:

- Steric hindrance : Bulky substituents on the bromophenyl group may restrict binding to enzyme active sites.

- Hydrogen bonding : The oxygen atom in morpholine participates in H-bonding, critical for interactions in drug-receptor complexes . Advanced studies may employ molecular docking to simulate binding affinities with target proteins .

Q. What green chemistry approaches can improve the sustainability of synthesizing this compound?

- Solvent substitution : Replace THF with cyclopentyl methyl ether (CPME), a greener solvent with higher boiling point and lower toxicity .

- Catalytic methods : Use recyclable catalysts (e.g., immobilized Lewis acids) to reduce waste .

- Atom economy : Optimize stoichiometry to minimize byproducts (e.g., via microwave-assisted synthesis for faster kinetics) .

Methodological Guidance Tables

| Parameter | Recommended Technique | Key Considerations | Reference |

|---|---|---|---|

| Purity Analysis | HPLC (C18 column, 254 nm) | Check for residual solvents (e.g., THF) | |

| Structural Confirmation | H/C NMR, HRMS | Compare with published spectra for consistency | |

| Thermal Stability | TGA/DSC | Monitor decomposition above 200°C | |

| Computational Modeling | Gaussian 16 (DFT/B3LYP/6-31G**) | Include solvent effects via PCM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。